molecular formula C12H24N2 B13180815 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine

1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine

Cat. No.: B13180815
M. Wt: 196.33 g/mol
InChI Key: MXLYNECYXQNWPI-UHFFFAOYSA-N
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Description

1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can lead to more saturated azetidine derivatives.

Scientific Research Applications

1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

Uniqueness

1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine is unique due to its combination of azetidine and piperidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)-4-ethyl-4-methylpiperidine

InChI

InChI=1S/C12H24N2/c1-3-12(2)5-8-14(9-6-12)10-11-4-7-13-11/h11,13H,3-10H2,1-2H3

InChI Key

MXLYNECYXQNWPI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)CC2CCN2)C

Origin of Product

United States

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